6-Methylspiro[3.3]heptan-2-amine
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Overview
Description
6-Methylspiro[3.3]heptan-2-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methyl group at the 6-position and an amine group at the 2-position. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production of 6-Methylspiro[3.3]heptan-2-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient reaction conditions to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[3.3]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the spirocyclic core or the functional groups attached to it.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .
Scientific Research Applications
6-Methylspiro[3.3]heptan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylspiro[3.3]heptan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also impart unique conformational properties that affect its binding and activity .
Comparison with Similar Compounds
Similar Compounds
N-Methylspiro[3.3]heptan-2-amine: Similar in structure but with a different substitution pattern.
6-Amino-2-thiaspiro[3.3]heptane: Contains a sulfur atom in the spirocyclic core, leading to different chemical properties.
Uniqueness
6-Methylspiro[3.3]heptan-2-amine is unique due to its specific substitution pattern and the presence of both a methyl and an amine group on the spirocyclic core. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6-methylspiro[3.3]heptan-2-amine |
InChI |
InChI=1S/C8H15N/c1-6-2-8(3-6)4-7(9)5-8/h6-7H,2-5,9H2,1H3 |
InChI Key |
HNSQDRPSWJURLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CC(C2)N |
Origin of Product |
United States |
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